

# An In-depth Technical Guide to the Physicochemical Properties of Sulfobetaine-16

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## Compound of Interest

Compound Name: Sulfobetaine-16

Cat. No.: B056766

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Sulfobetaine-16** (SB-16), a zwitterionic surfactant widely utilized in biochemical, pharmaceutical, and cosmetic applications. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental methodologies, and visual representations of key concepts.

## Core Physicochemical Properties

**Sulfobetaine-16**, also known as N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a member of the sulfobetaine family of detergents. Its zwitterionic nature, conferred by a positively charged quaternary ammonium group and a negatively charged sulfonate group, allows it to retain its characteristics over a wide pH range.<sup>[1]</sup> This property, combined with its ability to solubilize membrane proteins, makes it a valuable tool in various research and development applications.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **Sulfobetaine-16**.

Property	Value	References
Molecular Formula	C <sub>21</sub> H <sub>45</sub> NO <sub>3</sub> S	[1][2][3][4]
Molecular Weight	391.7 g/mol	[1][2]
Appearance	White to off-white solid/powder	[2][3]
Solubility	Soluble in water	[1]
Purity	>98%	[1][2]
CAS Number	2281-11-0	[1][2][3][5]
Critical Micelle Concentration (CMC)	0.01-0.06 mM (in water at 20-25°C)	[2]
Melting Point	242 °C	[6]
Flash Point	110 °C	[6]

Note: Specific values for Krafft Point, pKa, Isoelectric Point (pI), and Surface Tension at CMC (ycmc) for **Sulfobetaine-16** are not readily available in the reviewed literature. However, generalized experimental protocols for their determination are provided in Section 2.

## Experimental Protocols for Physicochemical Characterization

This section details the methodologies for determining key physicochemical properties of zwitterionic surfactants like **Sulfobetaine-16**.

### Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which monomers begin to self-assemble into micelles. Several methods can be employed for its determination.

This method utilizes a fluorescent probe that exhibits different fluorescence polarization characteristics in the aqueous environment versus the hydrophobic interior of a micelle.

## Protocol:

- Prepare a stock solution of the fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene) in a suitable organic solvent.
- Prepare a series of aqueous solutions of **Sulfobetaine-16** with varying concentrations, bracketing the expected CMC.
- Add a small, constant amount of the fluorescent probe stock solution to each surfactant solution.
- Incubate the solutions to allow for equilibration.
- Measure the fluorescence polarization of each solution using a suitable fluorometer.
- Plot the fluorescence polarization as a function of the surfactant concentration. The CMC is identified as the point of inflection in the curve, where a significant change in polarization occurs due to the partitioning of the probe into the micelles.

This technique is suitable for ionic and zwitterionic surfactants and relies on the change in conductivity of the solution as micelles are formed.

## Protocol:

- Prepare a concentrated stock solution of **Sulfobetaine-16** in deionized water.
- Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a stirrer.
- Titrate the water with the **Sulfobetaine-16** stock solution, adding small, precise aliquots.
- Record the conductivity of the solution after each addition, ensuring the solution has equilibrated.
- Plot the specific conductivity versus the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

## Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant becomes equal to its CMC. Below this temperature, the surfactant exists in a crystalline or hydrated solid form.

Protocol:

- Prepare a series of aqueous solutions of **Sulfobetaine-16** at a concentration known to be above the CMC.
- Cool the solutions until the surfactant precipitates, making the solutions turbid.
- Slowly heat each solution in a thermostated water bath while stirring.
- Visually observe the temperature at which the solution becomes clear. This temperature is the Krafft point.
- Alternatively, the Krafft point can be determined by measuring the conductivity of a surfactant solution as a function of temperature. A sharp increase in conductivity will be observed at the Krafft point.

## Determination of Surface Tension and $\gamma_{cmc}$ (Wilhelmy Plate Method)

The Wilhelmy plate method is a common technique for measuring the surface tension of a liquid at the air-liquid interface.

Protocol:

- Calibrate the surface tensiometer using a liquid with a known surface tension (e.g., pure water).
- Prepare a series of aqueous solutions of **Sulfobetaine-16** with concentrations spanning below and above the CMC.
- For each solution, immerse a clean platinum Wilhelmy plate into the liquid.
- Measure the force exerted on the plate by the surface tension of the liquid.

- Calculate the surface tension using the measured force and the dimensions of the plate.
- Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration and then plateau. The concentration at the inflection point is the CMC, and the surface tension value at the plateau is the  $\gamma_{cmc}$ .

## Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

For zwitterionic molecules like **Sulfobetaine-16**, cIEF is a high-resolution technique to determine the pH at which the net charge of the molecule is zero.

Protocol:

- Prepare a sample mixture containing **Sulfobetaine-16**, carrier ampholytes that create a pH gradient, and pI markers for calibration.
- Fill a capillary with the sample mixture.
- Place the capillary in a cIEF instrument where an electric field is applied across the capillary, with an acidic anolyte and a basic catholyte at the ends.
- Under the electric field, the carrier ampholytes form a stable pH gradient, and the **Sulfobetaine-16** molecules migrate to the position in the capillary where the pH equals their pI and they have no net charge.
- The focused zones are then mobilized past a detector (e.g., a UV detector).
- The pI of **Sulfobetaine-16** is determined by comparing its migration time or position to that of the known pI markers.

## Visualizations

### Chemical Structure of Sulfobetaine-16

Caption: Chemical Structure of **Sulfobetaine-16**

## Experimental Workflow for Physicochemical Characterization

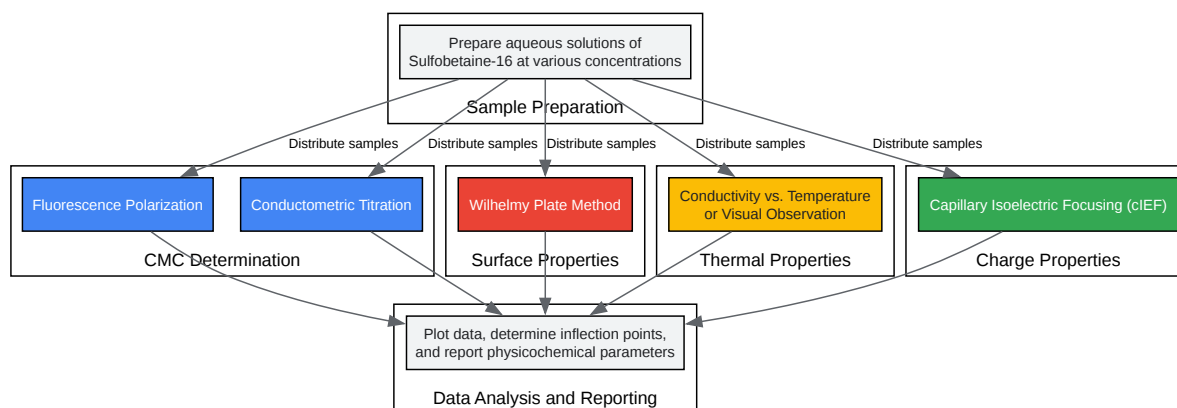


Figure 2. Workflow for Physicochemical Characterization

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Caption: Workflow for Physicochemical Characterization

## Applications in Drug Development

**Sulfobetaine-16** and other zwitterionic surfactants play a crucial role in various stages of drug development. Their ability to solubilize poorly soluble active pharmaceutical ingredients (APIs) enhances bioavailability. In biopharmaceutical development, they are used for the extraction, purification, and stabilization of membrane proteins, which are important drug targets. Furthermore, the biocompatible and non-denaturing properties of sulfobetaines make them suitable for use in drug delivery systems, such as nano-emulsions and liposomes, to improve drug stability and targeted delivery. Their resistance to protein adsorption also makes them valuable in the development of non-fouling surfaces for medical devices and implants.

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